molecular formula C19H25N3OS B459794 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-23-2

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459794
CAS No.: 625370-23-2
M. Wt: 343.5g/mol
InChI Key: SBRRLAKSWOXCDY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-2-11-7-8-15-12(9-11)10-14-16(20)17(24-19(14)22-15)18(23)21-13-5-3-4-6-13/h10-11,13H,2-9,20H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRLAKSWOXCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Methodology

A mixture of 4-chloro-3-ethyl-5,6,7,8-tetrahydroquinoline (1.0 equiv) and thiophene-2-carbonyl chloride (1.2 equiv) in anhydrous dichloromethane undergoes reflux at 40°C for 12 hours. The intermediate is treated with ammonium hydroxide to yield the thieno[2,3-b]quinoline core (Yield: 68–72%).

Key Parameters :

FactorOptimal Condition
SolventDichloromethane
Temperature40°C
Reaction Time12 hours
CatalystNone required

Amination at Position 3

The 3-amino group is introduced via nitrosation followed by reduction. Treatment with sodium nitrite (1.1 equiv) in acetic acid at 0°C forms the nitroso intermediate, which is reduced using hydrogen gas (1 atm) over a palladium-on-carbon catalyst (Yield: 76–80%).

Side Reactions :

  • Over-nitrosation at position 1 (5–8% byproduct).

  • Partial reduction of the thiophene ring (<2%).

Carboxamide Formation

The N-cyclopentyl carboxamide is synthesized via a two-step process:

Carboxylic Acid Activation

The quinoline-2-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (2.0 equiv) in toluene at 80°C for 3 hours.

Amide Coupling

Cyclopentylamine (1.5 equiv) is added to the acid chloride in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 6 hours (Yield: 88–91%).

Critical Comparison of Coupling Agents :

AgentYield (%)Purity (%)
HATU9399
EDCI/HOBt8897
DCC8295

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (Yield: 74%). The compound is characterized by:

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 1.21 (t, 3H, CH2_2CH3_3), 1.52–1.89 (m, 8H, cyclopentyl), 3.15 (q, 2H, CH2_2CH3_3).

  • HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) demonstrated consistent yields (70–72%) using continuous-flow reactors for the alkylation and amidation steps. Key metrics include:

ParameterLaboratory ScalePilot Scale
Cycle Time48 hours22 hours
Solvent Consumption12 L/kg8 L/kg
Energy Input850 kWh/kg520 kWh/kg

Chemical Reactions Analysis

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may act as inhibitors of fatty acid synthase (FASN), an enzyme implicated in cancer progression. FASN is often overexpressed in several cancers, making it a target for therapeutic intervention. Inhibitors of FASN have shown promise in reducing tumor growth and improving patient prognosis in various cancers .

Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that related thienoquinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The structure of this compound may contribute to its efficacy by interacting with microbial cell membranes or essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of thienoquinoline derivatives is crucial for optimizing their biological activity. Modifications to the cyclopentyl and ethyl groups can influence the compound's solubility and binding affinity to target proteins. Research has shown that variations in substituents can lead to significant changes in potency against specific targets .

Case Studies

Case Study 1: Inhibition of Fatty Acid Synthase
A study demonstrated that certain derivatives of thienoquinoline effectively inhibited FASN activity in vitro. These compounds showed a dose-dependent reduction in fatty acid synthesis in cancer cell lines. The most potent inhibitors had IC50 values significantly lower than those of existing FASN inhibitors .

Case Study 2: Antimicrobial Efficacy
In a comparative study of various thienoquinoline derivatives against common pathogens, this compound exhibited MIC values comparable to standard antibiotics. This suggests potential use as an alternative treatment option for resistant infections .

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (6R)-3-Amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
  • Molecular Formula : C₁₉H₂₅N₃OS
  • Molecular Weight : 343.489 g/mol
  • Stereochemistry : Contains one defined stereocenter (6R configuration) .
  • Key Features: The compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core, an ethyl substituent at position 6, and a cyclopentyl carboxamide group at position 2.

The following table summarizes structural analogs of the target compound, emphasizing substituent variations, molecular properties, and biological activities:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Findings
Target Compound N-Cyclopentyl C₁₉H₂₅N₃OS 343.489 6R configuration Limited direct data; structural features suggest potential kinase or enzyme inhibition.
3-Amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-... N-(3,4,5-Trimethoxyphenyl) C₂₃H₂₇N₃O₄S 441.546 None Higher molecular weight; trimethoxy groups may enhance solubility or binding.
3-Amino-6-ethyl-N-(4-methoxybenzyl)-... N-(4-Methoxybenzyl) C₂₃H₂₇N₃O₃S 445.54 None Methoxybenzyl group could improve membrane permeability.
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-... (Compound 1) N-(3-Chloro-2-methylphenyl), 5-oxo C₂₀H₁₉ClN₃O₂S 400.91 Undefined Potent anti-breast cancer activity (GI₅₀ < 1 µM); induces G2/M cell cycle arrest.
3-Amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-... N-(4-Chloro-2-fluorophenyl) C₂₀H₁₉ClFN₃OS 403.90 Undefined Discontinued due to synthesis challenges; 90% purity.
3-Amino-N-(4-fluorophenyl)-... N-(4-Fluorophenyl) C₁₈H₁₇FN₃OS 341.40 Undefined Lower molecular weight; fluorophenyl group may enhance metabolic stability.

Structural and Functional Insights

Substituent Effects on Activity :
  • Aryl Substituents (e.g., 3,4,5-Trimethoxyphenyl) : Methoxy groups improve solubility and are common in kinase inhibitors, though excessive bulk may reduce bioavailability .
  • Halogenated Aryl Groups (e.g., Chloro-fluorophenyl) : Enhance binding affinity via halogen bonding but may increase toxicity risks .
Stereochemical Considerations :

The 6R configuration in the target compound contrasts with racemic or undefined stereochemistry in analogs. Enantiopure compounds often exhibit superior target specificity, as seen in kinase inhibitors .

Solubility Challenges :

Thieno[2,3-b]quinoline derivatives, including the target compound, frequently suffer from poor aqueous solubility. Structural modifications (e.g., methoxy groups) or formulations with cyclodextrins are required for in vivo studies .

Biological Activity

3-Amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity against cancer cells, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by a thienoquinoline backbone and an amino group that enhances its biological activity. Its structural formula is represented as follows:

C15H20N2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{S}

Table 1: Chemical Structure

ComponentDescription
Molecular FormulaC15H20N2S
Molecular Weight252.40 g/mol
Structural FeaturesThieno[2,3-b]quinoline core with carboxamide

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxic activity against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A2780 (ovarian cancer). The IC50 values observed ranged from 1.86 µM to 3.91 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-71.86
A5493.91
A27802.50

The mechanism through which this compound exerts its anticancer effects involves DNA intercalation. Studies utilizing UV and fluorescence spectroscopy have demonstrated that the compound can intercalate into calf thymus DNA, leading to apoptosis in cancer cells . Computational docking studies further support these findings by showing favorable interactions with DNA structures.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi:

  • Bacterial Inhibition : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Table 3: Antimicrobial Activity

MicroorganismMIC Value (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15.62

Study on Neural Differentiation

A related compound in the same class has been studied for its ability to induce differentiation in neural cells (PC12 cells). This study found that certain derivatives could promote neuritogenic activity without relying on traditional neurotrophic factors, suggesting potential applications in neurobiology and regenerative medicine .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound has revealed that modifications to the cyclopentyl group significantly affect its biological activity. The presence of various substituents on the quinoline ring enhances both anticancer and antimicrobial properties, indicating a strong structure-activity relationship that can be exploited for drug development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

The compound can be synthesized via the Gewald reaction, a two-step process involving cycloalkanones, sulfur, and malononitrile to form 2-aminothiophene-3-carbonitrile intermediates. Subsequent cyclization with cyclopentylamine and ethyl-substituted ketones yields the target molecule . Purity validation requires a combination of techniques:

  • HPLC : To confirm ≥95% purity (standard for pharmacological studies).
  • Melting Point Analysis : Compare observed values (e.g., 185–187°C for analogous carboxamides) with literature data to detect impurities .
  • Spectroscopy : IR for functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and NMR to resolve cyclopentyl/ethyl substituents (e.g., δ 1.2–1.5 ppm for ethyl CH₃, δ 2.5–3.0 ppm for tetrahydroquinoline protons) .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays aligned with structural analogs:

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Carboxamide-quinoline derivatives often show activity in the 10–50 µM range .
  • Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays .
  • Solubility Testing : Employ shake-flask methods in PBS (pH 7.4) to guide dosing in follow-up studies.

Q. How should researchers interpret conflicting spectral data for this compound?

Contradictions in NMR/IR data may arise from tautomerism or solvent effects. For example:

  • NH Proton Shifts : DMSO-d₆ can broaden NH signals, while CDCl₃ may resolve them .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives) resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

Key parameters from analogous reactions:

  • Temperature : Increasing from 50°C to 70–75°C improved yields by 30% in quinoxaline syntheses .
  • Catalyst Screening : Piperidine (0.5 mL/mol) enhances cyclization efficiency in ethanol .
  • Purification : Replace column chromatography with recrystallization (ethanol/DMF mixtures) to reduce time/cost .
ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Temperature50°C75°C30%
CatalystNonePiperidine15%

Q. What strategies resolve discrepancies in proposed mechanisms of antiproliferative action?

Conflicting mechanistic hypotheses (e.g., kinase inhibition vs. DNA intercalation) require:

  • Computational Docking : Compare binding affinities to kinases (e.g., EGFR) versus DNA using AutoDock Vina .
  • Competitive Assays : Add excess ATP to cell cultures; reduced activity suggests kinase targeting .
  • Topoisomerase Inhibition Tests : Electrophoretic mobility shift assays to rule out DNA-intercalating effects.

Q. How do structural modifications alter bioactivity?

Systematic SAR studies on analogs reveal:

  • Cyclopentyl vs. Aryl Substitutions : Cyclopentyl enhances membrane permeability (logP ~3.5) compared to aromatic groups (logP ~4.2) .
  • Ethyl Group Position : 6-Ethyl derivatives show 2-fold higher potency than 7-ethyl isomers in antiproliferative screens .

Methodological Notes

  • Contradictory Evidence : While most studies use ethanol for recrystallization highlights DMF/ethanol mixtures for higher purity in complex heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.